An In-depth Technical Guide to the Mechanism of Action of Org 25935 on the Glycine Transporter 1 (GlyT-1)
An In-depth Technical Guide to the Mechanism of Action of Org 25935 on the Glycine Transporter 1 (GlyT-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Org 25935, also known as SCH 900435, is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT-1).[1][2] As a sarcosine-based, non-competitive inhibitor, Org 25935 effectively increases extracellular glycine concentrations by blocking its reuptake, thereby potentiating N-methyl-D-aspartate receptor (NMDAR) function.[2][3] This guide provides a comprehensive overview of the mechanism of action of Org 25935, including its binding characteristics, in vitro and in vivo effects, and detailed experimental protocols for its characterization.
Core Mechanism of Action
The primary mechanism of action of Org 25935 is the non-competitive inhibition of GlyT-1.[2] GlyT-1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[4] By inhibiting GlyT-1, Org 25935 leads to an accumulation of glycine in the synapse, enhancing the activation of NMDARs, for which glycine is an essential co-agonist.[3] This modulation of the glutamatergic system underlies the therapeutic potential of Org 25935 in conditions associated with NMDAR hypofunction.
Quantitative Data
Table 1: In Vitro Inhibition of GlyT-1 by Org 25935
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 | 162 nM | Radioligand binding assay in rat brain | [2] |
Table 2: In Vivo Effects of Org 25935 on Extracellular Glycine Levels
| Dose (mg/kg, i.p.) | Brain Region | % Increase in Glycine | Species | Reference |
| 3 | Frontal Cortex | 25% | Rat | [3] |
| 6 | Frontal Cortex | 80% | Rat | [3] |
| 10 | Frontal Cortex | 130% | Rat | [3] |
| 6 | Nucleus Accumbens | ~85% | Rat | [3] |
Experimental Protocols
Radioligand Binding Assay for GlyT-1
This protocol is adapted from methodologies used for sarcosine-based GlyT-1 inhibitors.
Objective: To determine the binding affinity (Ki) of Org 25935 for GlyT-1.
Materials:
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HEK-293 cells stably expressing human GlyT-1.
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[3H]-(R)-NPTS (a sarcosine-based radioligand).
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Org 25935.
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Binding buffer: 120 mM NaCl, 2 mM KCl, 10 mM HEPES, 1 mM MgCl2, 1 mM CaCl2, pH 7.5.
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Wash buffer: 50 mM Tris-HCl, pH 7.4.
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Scintillation fluid.
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Glass fiber filters.
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96-well plates.
Procedure:
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Membrane Preparation:
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Culture HEK-293 cells expressing GlyT-1 to confluency.
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Harvest cells and homogenize in ice-cold binding buffer.
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Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
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Resuspend the pellet in fresh binding buffer and determine protein concentration.
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-
Binding Assay:
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In a 96-well plate, add 50 µL of cell membrane preparation, 25 µL of [3H]-(R)-NPTS (at a concentration near its Kd), and 25 µL of varying concentrations of Org 25935.
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For total binding, add 25 µL of binding buffer instead of Org 25935.
-
For non-specific binding, add 25 µL of a high concentration of a known GlyT-1 inhibitor (e.g., 10 µM unlabeled (R)-NPTS).
-
Incubate at room temperature for 60 minutes.
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-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of Org 25935 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[14C]Glycine Uptake Assay
Objective: To measure the functional inhibition of glycine transport by Org 25935.
Materials:
-
HEK-293 cells stably expressing human GlyT-1.
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[14C]Glycine.
-
Org 25935.
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Uptake buffer (e.g., Krebs-Ringer-HEPES).
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Lysis buffer.
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Scintillation fluid.
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24-well plates.
Procedure:
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Cell Culture:
-
Seed HEK-293 cells expressing GlyT-1 in 24-well plates and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with uptake buffer.
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Pre-incubate the cells with varying concentrations of Org 25935 in uptake buffer for 15 minutes at 37°C.
-
Initiate glycine uptake by adding [14C]Glycine to each well.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
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-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
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Lyse the cells with lysis buffer.
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-
Counting:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Determine the concentration of Org 25935 that inhibits 50% of [14C]Glycine uptake (IC50).
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Electrophysiological Characterization (Hypothetical Protocol)
Objective: To characterize the effect of Org 25935 on GlyT-1 mediated currents using whole-cell patch-clamp electrophysiology.
Materials:
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HEK-293 cells expressing GlyT-1.
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Patch-clamp rig with amplifier and data acquisition system.
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Borosilicate glass capillaries for pipette fabrication.
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Intracellular solution (e.g., containing Cs-methanesulfonate to block K+ channels).
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).
-
Glycine.
-
Org 25935.
Procedure:
-
Cell Preparation:
-
Plate HEK-293 cells expressing GlyT-1 on coverslips suitable for recording.
-
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Perfuse the cell with extracellular solution containing a known concentration of glycine to elicit an inward current mediated by GlyT-1.
-
-
Drug Application:
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After establishing a stable baseline current, co-apply glycine and varying concentrations of Org 25935.
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Record the changes in the amplitude and kinetics of the glycine-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GlyT-1 current in the absence and presence of Org 25935.
-
Construct a concentration-response curve to determine the IC50 of Org 25935 for the inhibition of the GlyT-1 current.
-
Conclusion
Org 25935 is a well-characterized, potent, and selective non-competitive inhibitor of GlyT-1. Its mechanism of action, centered on the elevation of synaptic glycine and subsequent enhancement of NMDAR-mediated neurotransmission, has been substantiated through in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Org 25935 and other novel GlyT-1 inhibitors.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
